3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a biphenyl sulfonamide core and a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C22H21ClN4O2S
- Molecular Weight : 440.9 g/mol
- CAS Number : 1797901-55-3
The compound's unique structure contributes to its biological activity, particularly in the context of cancer treatment and other therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It is believed to act as an inhibitor of specific protein kinases that play crucial roles in cancer cell proliferation.
The compound's mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which is associated with MYC-dependent cancers. The inhibition of CDK9 can lead to cell cycle arrest and apoptosis in cancer cells.
Research Findings
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values ranging from 600 nM to 1.2 µM in triple-negative breast cancer (TNBC) models. The compound's ability to induce apoptosis was measured using assays that quantify activated caspase-3 levels, indicating significant apoptotic signaling in treated cells.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
2-chloro-N-(pyrazolo[1,5-a]pyridin-3-yl)benzamide | C₁₄H₁₀ClN₃O | Different nitrogen heterocycle; potential activity against different targets. |
3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | C₁₄H₁₁F₂N₄O | Fluorinated variant with enhanced metabolic stability; studied for kinase inhibition. |
N-(4-chloro-2-methylpyrazolo[3,4-d]pyrimidin-6-yl)benzamide | C₁₄H₁₁ClN₃O | Different pyrazole substitution; may exhibit different biological activities. |
This table illustrates the structural diversity among related compounds and highlights the unique features of this compound.
Study 1: In Vitro Efficacy Against TNBC
A study conducted on TNBC cell lines evaluated the efficacy of the compound using high-content fluorescence imaging techniques. The results indicated a significant reduction in cell proliferation and induction of apoptosis at concentrations between 600 nM and 1 µM. This study underscores the potential of this compound as a therapeutic agent against aggressive forms of breast cancer.
Study 2: Selectivity Profile
Further investigations into the selectivity profile of this compound revealed that it retains selectivity for CDK9 over other CDK family members. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-16-12-22-24-14-17(15-27(22)26-16)4-3-11-25-30(28,29)21-9-7-18(8-10-21)19-5-2-6-20(23)13-19/h2,5-10,12-15,25H,3-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWMEZZOHFXNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.